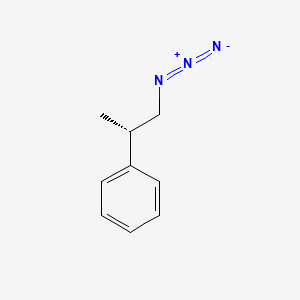
(S)-1-Azido-2-phenylpropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-Azido-2-phenylpropane is a useful research compound. Its molecular formula is C9H11N3 and its molecular weight is 161.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis
Building Block for Complex Molecules
(S)-1-Azido-2-phenylpropane serves as an essential building block in the synthesis of various organic compounds. It can be utilized to prepare amines and triazoles through nucleophilic substitution reactions. The azide functional group is particularly valuable due to its ability to undergo click chemistry, which allows for the formation of stable linkages with other molecules.
Table 1: Synthetic Applications of this compound
| Application Type | Description | Example Products |
|---|---|---|
| Amine Synthesis | Conversion to amines via reduction | Primary and secondary amines |
| Triazole Formation | Used in the synthesis of triazoles | 1,2,3-Triazole derivatives |
| Click Chemistry | Forms stable linkages with biomolecules | Bioconjugates |
Bioconjugation Techniques
Labeling Biomolecules
In biological research, this compound is employed in bioconjugation techniques, especially for labeling biomolecules with fluorescent tags. This application is crucial for tracking biological processes and studying interactions within cells.
Case Study: Fluorescent Labeling
A study demonstrated the successful use of this compound in labeling proteins with fluorescent dyes through click chemistry. This method allowed researchers to visualize protein localization in live cells, providing insights into cellular dynamics and interactions .
Pharmaceutical Development
Precursor for Pharmaceutical Compounds
This compound has potential as a precursor for various pharmaceutical compounds. Its ability to introduce azide groups into drug candidates can enhance their pharmacological properties. The azide moiety can be transformed into amines or other functional groups that are critical for drug activity.
Table 2: Potential Pharmaceutical Applications
| Application Area | Description | Example Compounds |
|---|---|---|
| Anticancer Agents | Development of azide-containing anticancer drugs | Azide-modified cytotoxic agents |
| Antibiotics | Synthesis of new antibiotic compounds | Azide derivatives of known antibiotics |
Industrial Applications
Specialty Chemicals and Materials
In industry, this compound is utilized in the synthesis of specialty chemicals and materials, including polymers and coatings. Its unique reactivity allows for the incorporation of azide functionalities into polymer matrices, enhancing their properties.
Propiedades
Número CAS |
74669-74-2 |
|---|---|
Fórmula molecular |
C9H11N3 |
Peso molecular |
161.2 g/mol |
Nombre IUPAC |
[(2S)-1-azidopropan-2-yl]benzene |
InChI |
InChI=1S/C9H11N3/c1-8(7-11-12-10)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3/t8-/m1/s1 |
Clave InChI |
OARTVRGYHXVYRL-MRVPVSSYSA-N |
SMILES |
CC(CN=[N+]=[N-])C1=CC=CC=C1 |
SMILES isomérico |
C[C@H](CN=[N+]=[N-])C1=CC=CC=C1 |
SMILES canónico |
CC(CN=[N+]=[N-])C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















